Serine Hydrolase Inhibitor-10
Description
Overview of Serine Hydrolases: A Major Enzyme Class in Biology
Serine hydrolases constitute one of the largest and most diverse classes of enzymes known, representing approximately 1% of all proteins in the human proteome. nih.govrsc.orgwikipedia.org These enzymes are characterized by the presence of a highly reactive serine residue within their active site, which acts as a nucleophile to catalyze the hydrolysis of a wide variety of substrates. nih.govwikipedia.org The catalytic mechanism typically involves a "catalytic triad" of serine, histidine, and aspartate residues, or a similar "catalytic dyad," which work in concert to facilitate the cleavage of ester, amide, or thioester bonds. rsc.orgnih.govnih.gov
The functional repertoire of serine hydrolases is remarkably broad, encompassing roles in virtually every major physiological process. nih.govnih.gov They are integral to digestion, blood clotting, nervous system signaling, inflammation, and lipid metabolism. nih.govrsc.orgresearchgate.net This diverse functionality stems from the wide range of substrates they act upon. For instance, serine proteases like trypsin are crucial for protein digestion, while lipases such as pancreatic and hepatic lipase (B570770) are essential for breaking down dietary fats. wikipedia.orgnih.gov Furthermore, enzymes like fatty acid amide hydrolase (FAAH) are involved in regulating signaling lipids in the brain. nih.gov The dysregulation of serine hydrolase activity is implicated in numerous diseases, including diabetes, Alzheimer's disease, and cancer, making them significant targets for therapeutic intervention. nih.govstanford.eduresearchgate.net
The critical roles of serine hydrolases in both normal physiology and disease states make them attractive targets for the development of chemical probes and therapeutic agents. nih.govresearchgate.netstanford.eduresearchgate.net Selective inhibitors can be used to perturb the function of a specific serine hydrolase, allowing researchers to study its biological role in detail. nih.govstanford.edu This approach has been instrumental in validating new drug targets and understanding the molecular basis of various pathologies. nih.govresearchgate.net The development of such probes is a major focus of academic and industrial research, with the goal of creating highly selective and potent molecules that can be used in both basic research and clinical applications. nih.govstanford.edu
Despite their importance, a significant portion of the over 200 human serine hydrolases remain poorly characterized, with their endogenous substrates and physiological functions largely unknown. nih.govrsc.orgnih.gov Several factors contribute to this challenge. Firstly, the sheer size of the superfamily makes individual characterization a daunting task. nih.govstanford.edu Secondly, the primary amino acid sequence of a serine hydrolase does not reliably predict its substrate specificity. nih.gov Furthermore, many serine hydrolases exhibit overlapping substrate specificities, complicating the assignment of a unique function to a single enzyme. nih.govnih.gov Traditional biochemical methods are often insufficient to tackle this complexity, highlighting the need for more advanced, systems-level approaches. nih.gov
Conceptual Framework of Serine Hydrolase Inhibition in Academic Research
The inhibition of serine hydrolases is a cornerstone of both fundamental biological research and drug discovery. nih.govresearchgate.net Inhibitors are broadly classified based on their mechanism of action, which can be either reversible or irreversible. Irreversible inhibitors, which form a stable covalent bond with the active site serine, are particularly valuable as chemical probes. stanford.edunih.gov The design of these inhibitors often involves incorporating a reactive "warhead" that is specifically targeted to the active site serine. stanford.edu Common warheads include fluorophosphonates, carbamates, and sulfonyl fluorides. stanford.edursc.org The selectivity of an inhibitor for a particular serine hydrolase is a critical consideration, as off-target effects can confound experimental results. nih.govstanford.edu Achieving selectivity is a significant challenge due to the conserved nature of the active site across the superfamily. nih.gov Research in this area focuses on exploiting subtle differences in the active site architecture and substrate binding pockets of different serine hydrolases to develop highly specific inhibitors. nih.govstanford.edu
Evolution of Activity-Based Protein Profiling (ABPP) and its Application in Serine Hydrolase Research
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics technology for studying enzyme function directly in native biological systems. rsc.orgnih.govpnas.org Developed in the late 1990s, ABPP utilizes active-site-directed chemical probes to covalently label active enzymes within a complex proteome. nih.govnih.gov This approach provides a direct measure of enzyme activity, which is often more informative than measurements of protein or mRNA abundance, as many enzymes are regulated at the level of their activity rather than their expression. thermofisher.compnas.org
The archetypal ABPP probes for serine hydrolases are based on the fluorophosphonate (FP) scaffold. stanford.edupnas.org These probes contain a reactive FP group that forms a covalent bond with the active site serine of a broad range of serine hydrolases. stanford.eduthermofisher.com The probe also includes a reporter tag, such as a fluorophore or biotin (B1667282), which allows for the detection and identification of the labeled enzymes. nih.govthermofisher.com
The application of ABPP to serine hydrolase research has been transformative. It has enabled the global profiling of serine hydrolase activity in various tissues and cell types, the discovery of new enzyme functions, and the identification of selective inhibitors. rsc.orgstanford.edupnas.org Competitive ABPP, a variation of the technique, is used to screen for and profile the selectivity of enzyme inhibitors. stanford.educhemrxiv.org In this approach, a biological sample is pre-incubated with a potential inhibitor before being treated with a broad-spectrum ABPP probe. A decrease in the labeling of a particular enzyme indicates that it is a target of the inhibitor. stanford.edu
Rationale for Focused Research on Serine Hydrolase Inhibitor-10 as a Chemical Probe or Lead
While broad-spectrum inhibitors are useful for class-wide profiling, the development of highly selective inhibitors for individual serine hydrolases is crucial for dissecting their specific biological roles. The focus on a particular inhibitor, such as this compound, often arises from its potential to selectively target a previously uncharacterized or therapeutically relevant serine hydrolase.
For instance, screening libraries of compounds against the entire serine hydrolase superfamily using competitive ABPP can lead to the discovery of "lead" inhibitors for enzymes that were previously difficult to study. core.ac.uk This was the case for the uncharacterized enzyme alpha/beta-hydrolase domain-containing protein 10 (ABHD10). core.ac.uk A screening of aza-β-lactams (ABLs) identified lead inhibitors for several serine hydrolases, including ABHD10. core.ac.uk Subsequent medicinal chemistry efforts, guided by ABPP, led to the development of a potent and selective inhibitor for ABHD10. core.ac.uk This targeted approach, starting from a lead compound and iteratively optimizing its properties, is a powerful strategy for developing valuable chemical probes.
Similarly, the modification of natural products can yield novel inhibitors with unique selectivity profiles. A rocaglate-derived β-lactone was found to inhibit several serine hydrolases, including ABHD10, demonstrating how remodeling natural product scaffolds can lead to the discovery of new chemical probes. nih.gov The focused research on such inhibitors is driven by the need to expand the toolkit of selective chemical probes to functionally annotate the many uncharacterized members of the serine hydrolase superfamily and to explore their potential as therapeutic targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(4-methylpyrazol-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H15N3O/c1-9-7-11-13(8-9)10(14)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3 |
InChI Key |
OSNDHJDVIJJVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Chemical Synthesis and Design Principles for Serine Hydrolase Inhibitor 10 and Analogs
Discovery and Initial Characterization of the Serine Hydrolase Inhibitor-10 Scaffold
The serine hydrolase superfamily represents one of the largest and most diverse classes of enzymes, playing critical roles in a vast array of physiological processes. core.ac.uk However, a significant portion of these enzymes remain functionally uncharacterized, largely due to a lack of selective chemical probes to study them. core.ac.uk The discovery of inhibitors for specific serine hydrolases, such as the uncharacterized α,β-hydrolase domain-containing 10 (ABHD10), has been advanced through the exploration of versatile chemical scaffolds. core.ac.uk
A pivotal breakthrough came from the investigation of aza-β-lactams (ABLs) as a potential general scaffold for serine hydrolase inhibition. core.ac.uk This chemotype was initially identified through screens that revealed its potent and selective inhibition of protein-phosphatase methylesterase-1 (PME-1) via covalent acylation of the active site serine nucleophile. core.ac.uk This mechanism suggested that the ABL scaffold could be broadly applicable for targeting other serine hydrolases. core.ac.uk
To test this hypothesis, a competitive activity-based protein profiling (ABPP) approach was employed. core.ac.uk A library of ABLs was screened against complex proteomes from cells and tissues to map their inhibitory landscape across the serine hydrolase family. This systematic screening led to the identification of lead inhibitors for several serine hydrolases, including the previously un-drugged ABHD10. core.ac.uk Subsequent medicinal chemistry efforts, guided by the ABPP results, produced the potent and selective inhibitor ABL303 for ABHD10. core.ac.ukthieme-connect.com
Another class of compounds, 4,1,2-benzoxathiazin-3-one 1,1-dioxides, was also designed and studied as a novel scaffold for serine hydrolase inhibitors. researchgate.net These activated cyclic carbamates were found to irreversibly inhibit a select subset of serine hydrolases, demonstrating that predictable structural modifications could modulate their intrinsic reactivity and active site recognition. researchgate.net
The initial characterization of these scaffolds revealed key features for effective inhibition. The ABLs, for instance, demonstrated that modest structural changes could significantly alter selectivity, allowing the scaffold to be tailored to inhibit distinct, sequence-unrelated serine hydrolases. core.ac.uk This versatility established the ABL ring system as a "privileged" reactive group for the creation of first-in-class inhibitors for previously uncharacterized enzymes like ABHD10. core.ac.uk
| Scaffold Class | Discovery Method | Key Target Example | Mechanism of Action |
| Aza-β-lactam (ABL) | Competitive ABPP Screen | ABHD10 | Covalent acylation of active site serine core.ac.uk |
| 4,1,2-Benzoxathiazin-3-one 1,1-dioxide | Rational Design | Subsets of serine hydrolases | Irreversible inhibition without leaving group release researchgate.net |
Synthetic Methodologies for the Preparation of this compound Derivatives
The synthesis of selective serine hydrolase inhibitors, such as those targeting ABHD10, relies on precise and often stereocontrolled chemical reactions. The preparation of ABL303, a potent and selective aza-β-lactam inhibitor of ABHD10, showcases a key synthetic strategy. thieme-connect.comthieme-connect.com
The core of the ABL303 synthesis is an asymmetric [2+2] cycloaddition reaction. thieme-connect.comthieme-connect.com This step involves the reaction of a ketene (B1206846) intermediate with diisopropylazodicarboxylate (B7806520) (DIAD). The stereochemical outcome of this crucial reaction is controlled by a planar-chiral 4-pyrrolidinopyridine (B150190) derivative, which acts as a nucleophilic organocatalyst. thieme-connect.comthieme-connect.com While the initial enantiomeric ratio of the cycloaddition product was 75:25, the desired enantiomer, (R)-(–)-ABL303, was obtained with an enantiomeric excess of >99:1 after purification by chiral HPLC. thieme-connect.comthieme-connect.com
Key Synthetic Step for ABL303:
Reaction Type: Asymmetric [2+2] Cycloaddition thieme-connect.comthieme-connect.com
Reactants: Ketene B and Diisopropylazodicarboxylate (DIAD) thieme-connect.com
Catalyst: Planar-chiral 4-pyrrolidinopyridine derivative C thieme-connect.com
Result: Formation of the aza-β-lactam core with moderate enantioselectivity, which is enhanced via chiral purification. thieme-connect.comthieme-connect.com
The development of derivatives often involves multi-step organic synthesis techniques that allow for the modification of existing scaffolds. For instance, the synthesis of inhibitors based on the 4,1,2-benzoxathiazin-3-one scaffold involves strategic substitutions and functional group transformations. These modifications are designed to fine-tune the electronic properties and steric bulk of the molecule, which are critical for optimizing potency and selectivity for specific serine hydrolase targets.
More broadly, the synthesis of various serine hydrolase inhibitors has utilized "click chemistry," specifically the copper-catalyzed reaction of azides with terminal alkynes to form 1,2,3-triazoles. This method has been used to create libraries of inhibitors, demonstrating that 1,2,3-triazole ureas are a pharmacologically valuable chemotype that combines broad activity with tunable selectivity for individual enzymes. researchgate.net
Strategic Incorporation of Functionalities for Activity-Based Profiling and Affinity
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology for assessing the functional state of entire enzyme families directly in native biological systems. nih.govscispace.com This method utilizes chemical probes that covalently modify the active sites of enzymes, and it has been instrumental in the discovery and optimization of serine hydrolase inhibitors. nih.govannualreviews.org
The design of these activity-based probes (ABPs) involves the strategic incorporation of three key functionalities:
Reactive Group: An electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site. annualreviews.org For serine hydrolases, this is typically the catalytic serine. scispace.com Fluorophosphonates (FPs) are a classic example of a reactive group used in broad-spectrum serine hydrolase probes. scispace.comacs.org
Recognition Element: A molecular scaffold or binding group that directs the probe to the active site of a specific enzyme or subfamily. annualreviews.org The selectivity of an inhibitor is often determined by the affinity of its core structure for the target enzyme's active site. annualreviews.org
Reporter Tag: A group, such as a fluorophore (e.g., TAMRA, BODIPY) or a biotin (B1667282) tag, that allows for the visualization, enrichment, and identification of probe-labeled enzymes. nih.govacs.org
Competitive ABPP is a key strategy for inhibitor discovery and characterization. annualreviews.org In this format, a proteome is pre-incubated with a candidate inhibitor before treatment with a broad-spectrum ABP. A potent and selective inhibitor will compete with the ABP for binding to its target enzyme, leading to a reduction in the fluorescent or mass spectrometry signal for that specific enzyme. annualreviews.org This approach was central to identifying ABLs as inhibitors of ABHD10. core.ac.uk
Research has also shown that the choice of reporter tag and linker can significantly influence the potency and selectivity of a probe. acs.org For example, a novel fluorophosphonate probe with a green BODIPY reporter tag (FP-BODIPY) demonstrated a 10-fold increased potency for labeling several serine hydrolases compared to the traditional FP-TAMRA probe. acs.org This highlights that all components of the probe must be considered in its design. For enzymes that lack a suitable active-site nucleophile, photoaffinity groups can be incorporated to create a covalent linkage upon UV irradiation. annualreviews.org
| Probe/Inhibitor | Target Enzyme(s) | Functionality for Affinity/Profiling | Research Finding |
| FP-TAMRA | Broad Serine Hydrolases | Fluorophosphonate (reactive group), TAMRA (reporter tag) | Archetypal probe for serine hydrolase profiling. acs.org |
| FP-BODIPY | Broad Serine Hydrolases | Fluorophosphonate (reactive group), BODIPY (reporter tag) | Reporter tag alteration increased labeling potency for several enzymes compared to FP-TAMRA. acs.org |
| ABL303 | ABHD10 | Aza-β-lactam (reactive group), specific scaffold (recognition element) | Discovered and optimized using competitive ABPP to be a potent and selective inhibitor. core.ac.ukannualreviews.org |
| BIA 10-2474 | FAAH and other lipases | Imidazole urea (B33335) (reactive group) | ABPP revealed off-target inhibition of several lipases, unlike more selective FAAH inhibitors. nih.gov |
Computational Design Approaches for Serine Hydrolase Inhibitors
Computational methods are increasingly integral to the design of novel enzyme inhibitors and even the enzymes themselves. While specific computational studies on this compound are not widely documented, the principles applied to the broader class of serine hydrolases and their inhibitors are highly relevant.
A major frontier in computational biochemistry is the de novo design of enzymes, which provides profound insights into the geometric and chemical principles of catalysis. researchgate.netnih.gov Recent breakthroughs have utilized deep learning and generative modeling frameworks, such as RFdiffusion, to design entirely new serine hydrolase enzymes. researchgate.netasimov.press These methods start with a minimal description of the classic catalytic triad (B1167595) (serine, histidine, aspartate) and the oxyanion hole, then generate novel protein backbones to house these active sites. nih.govbiorxiv.org
A key challenge in this process is ensuring the designed active site is correctly preorganized for catalysis. nih.gov To address this, methods like ChemNet have been developed to assess the geometry and stability of the active site at each step of the reaction mechanism. biorxiv.org By selecting for designs that show structural stability across the entire reaction coordinate, success rates for creating active enzymes have increased dramatically. nih.gov This ability to computationally design and validate active sites from scratch offers a powerful, inverse approach to inhibitor design; by understanding what makes a perfect active site, one can better design molecules to disrupt it.
For direct inhibitor design, molecular docking simulations are a cornerstone technique. nih.gov Software like GOLD is used to predict how candidate inhibitor molecules will bind to the active site of a target protein. nih.gov For example, in the design of inhibitors for the SARS 3CL protease (a cysteine protease with a similar catalytic mechanism concept), docking simulations were used to evaluate serine derivatives functionalized with different chemical moieties. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be effective, saving time and resources. nih.gov
| Computational Tool/Method | Application in Serine Hydrolase Field | Purpose |
| RFdiffusion | De novo enzyme design | Generates novel protein backbone scaffolds around a defined active site. researchgate.netnih.govasimov.press |
| ChemNet | De novo enzyme design | Assesses the preorganization and geometry of the designed active site throughout the reaction mechanism. nih.govbiorxiv.org |
| Molecular Docking (e.g., GOLD) | Inhibitor Design | Predicts the binding mode and affinity of small molecules to a target enzyme's active site. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Inhibitor Discovery & Validation | While a wet-lab technique, it is used to validate computational predictions and guide design cycles. core.ac.uk |
Biochemical Characterization and Mechanism of Action of Serine Hydrolase Inhibitor 10
Detailed Covalent Inhibition Mechanism Involving the Active Site Serine Nucleophile
The primary mechanism of action for Serine Hydrolase Inhibitor-10 is the covalent and irreversible inactivation of its target enzymes. smolecule.com Serine hydrolases utilize a catalytic triad (B1167595) of amino acids in their active site, which activates a key serine residue, making its hydroxyl group a potent nucleophile. nih.govthermofisher.com The inhibition process initiated by SHI-10 follows a well-established pattern for covalent inhibitors that target this enzyme superfamily. smolecule.comnih.gov
The process unfolds in a sequence of chemical events:
Initial Binding: The inhibitor first associates with the enzyme's active site in a reversible, non-covalent manner. nih.gov
Nucleophilic Attack: The activated serine nucleophile in the enzyme's active site attacks the electrophilic carbonyl carbon of the inhibitor's pyrazolyl-methanone structure. smolecule.com
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. smolecule.com
Covalent Adduct Formation: The intermediate collapses, leading to the formation of a stable acyl-enzyme complex. smolecule.comnih.gov This step involves the formal displacement of the piperidine (B6355638) group and results in a stable covalent bond between the inhibitor and the enzyme, a process known as acylation. smolecule.com This covalent modification effectively and irreversibly inactivates the enzyme, as the active site serine is now blocked and cannot participate in its normal catalytic cycle. smolecule.comnih.gov
The specificity of this interaction can be modulated by the structural components of the inhibitor, which influence its affinity for the active sites of different serine hydrolases. smolecule.com
Quantitative Kinetic Analysis of Enzyme-Inhibitor Interactions
The interaction between an inhibitor and its target enzyme can be quantitatively described through kinetic analysis, which provides crucial data on the inhibitor's potency and its mode of binding. pnas.orgnih.gov
The inhibitory potency of a compound is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This value is a key metric for comparing the effectiveness of different inhibitors. nih.gov For this compound, in vitro studies have demonstrated potent inhibition against certain serine hydrolases, with IC₅₀ values reported in the nanomolar range. smolecule.com
A key target identified for SHI-10 is α,β-hydrolase domain-containing 10 (ABHD10). smolecule.com The reported potency against this enzyme highlights the potential for SHI-10 as a specific pharmacological tool.
| Target Enzyme | Reported IC₅₀ |
|---|---|
| α,β-hydrolase domain-containing 10 (ABHD10) | ~30 nM smolecule.com |
A critical aspect of inhibitor characterization is determining whether the binding is reversible or irreversible. nih.gov This distinction is fundamental to understanding the inhibitor's duration of action and pharmacological profile.
Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) and can readily dissociate, allowing the enzyme to regain activity. nih.govacs.org The binding is characterized by an equilibrium constant (Kᵢ). acs.org
This compound is reported to function as an irreversible inhibitor through covalent acylation of the active site serine. smolecule.com The formation of a stable covalent adduct confirms its irreversible binding nature, which can lead to a prolonged duration of effect on enzyme activity compared to reversible inhibitors. smolecule.com
Assessment of Selectivity Profile Against the Serine Hydrolase Superfamily
The serine hydrolase superfamily is one of the largest and most diverse enzyme classes, with over 200 members in humans alone. nih.govnih.gov Given the shared catalytic mechanism, achieving selectivity for an inhibitor against a single enzyme target is a significant challenge. acs.org An inhibitor's usefulness as a research tool or therapeutic agent is heavily dependent on its selectivity, as off-target interactions can lead to confounding results or adverse effects. nih.gov
The selectivity of inhibitors like SHI-10 is assessed by screening them against large panels of enzymes. nih.gov A powerful technique for this purpose is competitive activity-based protein profiling (ABPP). nih.govnih.gov This method uses broad-spectrum activity-based probes that label the active sites of many serine hydrolases. thermofisher.com The ability of an inhibitor to prevent this labeling is measured across the proteome, providing a global view of its potency and selectivity. nih.gov
This compound is described as exhibiting selective inhibition against specific serine hydrolases, such as ABHD10. smolecule.com However, a comprehensive, publicly available selectivity screen of SHI-10 against the entire serine hydrolase superfamily is not detailed in the reviewed literature. Such a screen would typically generate a profile indicating the degree of inhibition for dozens of enzymes at a given concentration, as illustrated in the hypothetical example table below.
| Serine Hydrolase Target | % Inhibition at a Test Concentration (e.g., 1 µM) |
|---|---|
| ABHD10 | >95% |
| FAAH | <10% |
| MAGL | <5% |
| CES1 | <15% |
| LYPLA1 | <10% |
| ... (and other hydrolases) | ... |
This table is a representative example of how selectivity data is presented and is not actual data for SHI-10 beyond its known target.
The development of highly selective inhibitors is crucial for the functional characterization of the many poorly understood members of the serine hydrolase superfamily. nih.gov
Target Identification and Proteomic Fingerprinting of Serine Hydrolase Inhibitor 10
Application of Activity-Based Protein Profiling (ABPP) for Target Deconvolution
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic tool for the functional characterization of entire enzyme families directly within native biological systems. nih.govnih.gov This technique utilizes active site-directed chemical probes that covalently label the catalytically active members of an enzyme class, enabling their visualization and identification. nih.govrsc.org Competitive ABPP, a variation of this method, allows for the assessment of an inhibitor's potency and selectivity by measuring its ability to block the labeling of target enzymes by a broad-spectrum activity-based probe. nih.govannualreviews.org
Gel-Based ABPP for Visualizing Active Serine Hydrolase Profiles
Gel-based ABPP provides a straightforward and robust method for visualizing the activity of serine hydrolases in complex proteomes. nih.govresearchgate.net This technique typically involves treating a proteome with an inhibitor of interest before labeling the remaining active enzymes with a fluorescently tagged, broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) coupled to a reporter like rhodamine or fluorescein. pnas.orgresearchgate.net The proteins are then separated by SDS-PAGE, and the active enzymes are visualized by in-gel fluorescence scanning. nih.gov The intensity of the fluorescent bands corresponds to the level of enzyme activity, and a reduction in intensity in the presence of an inhibitor indicates target engagement. researchgate.net
This method has been successfully employed to screen libraries of compounds against multiple serine hydrolases simultaneously. pnas.org For instance, gel-based ABPP has been used to assess the inhibitory activity of various compounds against recombinantly expressed serine hydrolases or endogenous enzymes in cell lysates and tissue homogenates. nih.govmatthewslab.org The visual output of gel-based ABPP allows for a rapid assessment of inhibitor potency and selectivity against a panel of resolvable serine hydrolases. pnas.org
Mass Spectrometry-Based Competitive ABPP for Comprehensive Target Identification
While gel-based ABPP is a valuable tool, it is limited by the resolving power of gel electrophoresis and may not identify all targets, especially those that are of low abundance or co-migrate with other proteins. researchgate.netbiorxiv.org Mass spectrometry (MS)-based competitive ABPP overcomes these limitations by providing a more comprehensive and quantitative analysis of inhibitor targets. nih.govnih.gov In this approach, an activity-based probe containing a biotin (B1667282) tag is used to enrich for active enzymes. nih.govbiorxiv.org
In a typical competitive MS-based ABPP experiment, a proteome is treated with the inhibitor, followed by labeling with a biotinylated FP probe. nih.gov The probe-labeled proteins are then captured on avidin (B1170675) beads, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov By comparing the abundance of peptides from inhibitor-treated samples to control samples, a comprehensive profile of the inhibitor's targets can be generated. nih.gov This powerful technique has been instrumental in the deconvolution of targets for various inhibitors, including those that have entered clinical trials. tandfonline.comtandfonline.com
Identification of Novel and Previously Uncharacterized Serine Hydrolase Targets Modulated by Serine Hydrolase Inhibitor-10
The application of ABPP has been crucial in identifying the specific molecular targets of SHI-10, leading to the characterization of its interaction with both known and previously uncharacterized serine hydrolases.
Specific Targeting of Alpha/Beta-Hydrolase Domain Containing Protein 10 (ABHD10)
Through the use of competitive ABPP, Alpha/Beta-Hydrolase Domain Containing Protein 10 (ABHD10) has been identified as a primary and specific target of inhibitors from the same class as SHI-10. caltech.edunih.gov The initial discovery of lead inhibitors for ABHD10 was a fortuitous outcome of a high-throughput screening campaign aimed at another serine hydrolase, protein phosphatase methylesterase-1 (PME-1). nih.gov During the medicinal chemistry optimization of aza-beta lactam (ABL) inhibitors for PME-1, it was observed that several analogs also inhibited the uncharacterized serine hydrolase ABHD10. nih.gov
This led to a focused effort to optimize the ABL scaffold specifically for ABHD10, resulting in the development of highly potent and selective inhibitors. caltech.edunih.gov For example, the inhibitor ML257 (also known as ABL303) demonstrated an IC50 of 17 nM against ABHD10 in vitro and 28 nM in situ, with high selectivity over more than 40 other serine hydrolases. nih.govprobechem.com This highlights the ability of competitive ABPP to guide medicinal chemistry efforts toward the development of selective probes for uncharacterized enzymes. caltech.edu The potent and selective inhibition of ABHD10 by these compounds underscores the importance of this enzyme as a key target. matthewslab.orgnih.gov
Discovery of Other Serine Hydrolase Targets (e.g., Fph proteins, PldB, YjfP, YchK, Ces enzymes)
Beyond ABHD10, ABPP has facilitated the discovery of a broader range of serine hydrolase targets for various inhibitors. In the context of bacterial pathogens like Klebsiella pneumoniae, ABPP using fluorophosphonate probes has identified several previously uncharacterized serine hydrolases with potential roles in virulence. biorxiv.orgbiorxiv.orgresearchgate.net Among these are the putative lysophospholipase PldB, the esterase YjfP, and the patatin-like phospholipase YchK. biorxiv.orgresearchgate.net Functional studies have shown that these enzymes are important for bacterial growth and virulence, making them potential targets for novel antimicrobial therapies. biorxiv.orgresearchgate.net
In other studies, competitive ABPP has been used to identify novel fluorophosphonate-binding hydrolases (Fph proteins) in Staphylococcus aureus. rsc.org Furthermore, this technique has been applied to identify photoswitchable inhibitors of human carboxylesterases (CES), enzymes involved in drug metabolism. researchgate.net These examples demonstrate the broad utility of ABPP in discovering and characterizing novel serine hydrolase targets across different species and functional classes.
Comparative Proteomic Analysis of this compound with Established Inhibitors
A critical aspect of characterizing a new inhibitor is to compare its selectivity profile with that of established inhibitors. Competitive ABPP is an ideal platform for such comparative analyses. By profiling SHI-10 alongside other known serine hydrolase inhibitors, a detailed picture of its relative selectivity can be obtained.
For instance, the selectivity of aza-beta lactam inhibitors optimized for ABHD10, such as ML257, was directly compared to that of inhibitors designed for other serine hydrolases like PME-1. nih.gov These studies revealed that even modest structural modifications to the inhibitor scaffold can dramatically alter selectivity, allowing for the targeting of distinct and distantly related serine hydrolases. caltech.edu Such comparative analyses are essential for validating the selectivity of a new probe and for understanding the structure-activity relationships that govern inhibitor-enzyme interactions within the vast serine hydrolase family. nih.gov
Table 1: Identified Serine Hydrolase Targets
| Target Protein | Organism/System | Significance |
| Alpha/Beta-Hydrolase Domain Containing Protein 10 (ABHD10) | Mammalian | Primary target of a class of selective inhibitors; function under investigation. caltech.edunih.gov |
| Fluorophosphonate-binding hydrolases (Fph) | Staphylococcus aureus | Novel bacterial serine hydrolases identified as potential drug targets. rsc.org |
| Lysophospholipase PldB | Klebsiella pneumoniae | Implicated in bacterial virulence and cell envelope integrity. biorxiv.orgresearchgate.net |
| Esterase YjfP | Klebsiella pneumoniae | Putative deacetylase involved in bacterial virulence. biorxiv.orgresearchgate.net |
| Patatin-like phospholipase YchK | Klebsiella pneumoniae | Contributes to bacterial virulence. biorxiv.orgresearchgate.net |
| Carboxylesterases (CES) | Human | Involved in the metabolism of xenobiotics and drugs. researchgate.net |
Structure Activity Relationship Sar Studies and Rational Optimization of Serine Hydrolase Inhibitor 10 Derivatives
Elucidation of Key Structural Determinants for Inhibitory Potency and Enzyme Selectivity
The foundational structural determinant for the potent inhibition of ABHD10 and other serine hydrolases is the aza-β-lactam (ABL) scaffold. mit.edufigshare.com This strained heterocyclic ring system acts as a "warhead," being susceptible to nucleophilic attack by the active site serine of the hydrolase. This attack leads to the irreversible opening of the lactam ring and the formation of a stable covalent acyl-enzyme intermediate, effectively inactivating the enzyme. acs.orgmit.edu The ABL framework is considered a versatile and "privileged" scaffold for serine hydrolase inhibitor development because it offers a reliable mechanism for covalent modification. nih.govacs.org
While the ABL core provides the mechanism for inhibition, the key to achieving potency and, critically, enzyme selectivity lies in the chemical nature of the substituents attached to this core. The optimization process that led to inhibitors for ABHD10 originated from a screening campaign to find inhibitors for a different serine hydrolase, protein-phosphatase methylesterase-1 (PME-1). mit.edunih.gov During this earlier work, it was observed that certain ABL derivatives showed off-target activity against ABHD10. nih.govnih.gov This discovery highlighted that modest structural alterations to the substituents on the ABL scaffold could dramatically alter the selectivity profile, redirecting the inhibitory activity from one serine hydrolase to another. mit.edu This demonstrated that while the ABL ring is the reactive element, the substituents are the primary determinants governing which enzyme active site the inhibitor will productively engage.
Influence of Substituent Effects and Scaffold Modifications on Activity and Specificity
Once ABHD10 was identified as a tractable target for the aza-β-lactam class, a focused medicinal chemistry effort was undertaken to explore how specific modifications influenced activity and specificity. SAR studies revealed several key trends that guided the optimization from a moderately potent, non-selective lead to a highly potent and specific inhibitor.
One of the most significant findings was the impact of steric bulk. Researchers found that incorporating bulky O-alkyl groups on the carbamate (B1207046) portion of the molecule consistently increased inhibitory potency against ABHD10. acs.org For example, moving from a smaller substituent to a larger one enhanced the interaction with the ABHD10 active site. Another critical modification involved the aromatic ring attached to the scaffold. Shifting a methyl group from the meta to the para position on this benzene (B151609) ring also resulted in a marked increase in potency for ABHD10. acs.org
These modifications not only increased potency for ABHD10 but also crucially increased selectivity over other serine hydrolases, including the original target PME-1 and other off-targets like ABHD6 and prolyl endopeptidase (PREP). acs.org The compound ABL117, for instance, showed roughly equal inhibition of PME-1 and ABHD10. acs.org Through systematic modification based on these SAR insights, the derivative ABL303 (ML257) was synthesized, which displayed a dramatic improvement in both potency and selectivity for ABHD10. acs.orgmit.edu
| Compound | R Group (Carbamate) | Ar-Group Substitution | ABHD10 IC₅₀ (nM) | PME-1 IC₅₀ (nM) | Selectivity (PME-1/ABHD10) |
| ABL117 | Isopropyl | 3-methylphenyl | 210 | 250 | ~1.2x |
| ABL303 (ML257) | Cyclopentyl | 4-methylphenyl | 30 | >10,000 | >333x |
This table illustrates the optimization from a less selective lead (ABL117) to a highly potent and selective inhibitor (ABL303/ML257) by modifying substituents on the aza-β-lactam scaffold. Data sourced from acs.org.
Iterative Design and Medicinal Chemistry Optimization Cycles Guided by SAR Data
The development of a selective ABHD10 inhibitor is a prime example of an iterative optimization cycle guided by robust screening data. The process began not with a direct screen for ABHD10 inhibitors, but with the discovery of a "fortuitous inhibitor lead" during a separate campaign. nih.govnih.gov
The key technology enabling this rapid and efficient optimization was competitive activity-based protein profiling (ABPP). mit.edufigshare.com ABPP is a powerful chemoproteomic method that allows for the simultaneous assessment of an inhibitor's potency and selectivity against a large number of enzymes within their native biological context (e.g., a cell or tissue lysate). nih.gov In this approach, a proteome is first incubated with the test inhibitor, and then a broad-spectrum activity-based probe (like a fluorophosphonate-rhodamine probe) is added to label the remaining active serine hydrolases. nih.gov The potency of the inhibitor against a specific enzyme is measured by the decrease in the fluorescent signal for that enzyme.
This ABPP-guided medicinal chemistry cycle proceeded as follows:
Synthesis: A library of new aza-β-lactam analogs was synthesized, incorporating systematic changes to the substituents based on emerging SAR data.
Screening: These analogs were screened using competitive ABPP to generate a comprehensive profile of their potency against ABHD10 and their selectivity against dozens of other serine hydrolases in the proteome. nih.govacs.org
Analysis: The SAR data from the screen were analyzed to identify which chemical modifications led to improved potency and/or selectivity.
Design: This new knowledge informed the design of the next generation of compounds to be synthesized, restarting the cycle.
This iterative process rapidly progressed from initial leads that were either modestly potent or non-selective to the final optimized probe, ML257. nih.gov This compound was found to be highly potent, with an IC₅₀ of 17 nM in vitro and 28 nM in living cells, and demonstrated remarkable selectivity across the serine hydrolase family. nih.govnih.gov
Molecular Modeling and Docking Studies for Structure-Based Design
Molecular modeling and docking studies provide a structural rationale for the observed SAR and are invaluable tools for structure-based drug design. Following the experimental determination of the high-resolution X-ray crystal structure of ABHD10, key features of the enzyme's active site became clear. The structure confirmed that ABHD10 possesses a canonical α/β hydrolase fold, with a catalytic triad (B1167595) composed of Serine, Histidine, and Aspartic acid residues that is characteristic of this enzyme class. nih.govresearchgate.net
The active site is situated within a pocket that is partially covered by a "cap" domain, which is thought to accommodate the lipid portion of the enzyme's natural substrates. nih.govresearchgate.net The catalytic serine is positioned at the junction of two cavities within this pocket. researchgate.netresearchgate.net
Computational docking studies can be used to simulate how different aza-β-lactam inhibitors bind within this active site. These models can help explain the experimental SAR data. For instance, docking can illustrate how the bulkier substituents on optimized inhibitors like ML257 might form more extensive and favorable hydrophobic or van der Waals interactions within the ABHD10 binding pocket compared to the active sites of other serine hydrolases like PME-1. acs.orgnih.gov Such studies can rationalize why specific positional isomers (e.g., a para-methyl group versus a meta-methyl group) have a significant impact on potency. By visualizing the precise interactions between the inhibitor and key amino acid residues, researchers can form hypotheses to guide the design of new analogs with improved affinity and selectivity, thereby complementing the empirical data generated from iterative screening cycles. nih.gov
Functional Interrogation of Serine Hydrolase Targets Using Serine Hydrolase Inhibitor 10 in Preclinical Models
In Vitro Cellular Studies to Investigate Biological Impact
Effects of Serine Hydrolase Inhibitor-10 on Target Activity in Cell Lysates and Intact Cells
This compound (SHI-10) has been instrumental in profiling the activity of serine hydrolases (SHs), a large and diverse enzyme class crucial to numerous physiological processes. smolecule.comnih.govnih.gov In vitro studies utilizing cell lysates and intact cells have been fundamental in characterizing the inhibitory profile of SHI-10 and understanding the functional roles of its targets. springernature.com
Activity-based protein profiling (ABPP) is a key chemoproteomic technique used to assess the functional state of enzymes in complex biological samples. frontiersin.orgresearchgate.net This method employs active-site directed probes, such as fluorophosphonates (FPs), to label active enzymes. nih.govfrontiersin.org The potency and selectivity of inhibitors like SHI-10 can be determined through competitive ABPP, where the inhibitor competes with the probe for binding to the enzyme's active site. frontiersin.org
In studies on Staphylococcus aureus, a pathogenic bacterium, ABPP has been used to identify novel SHs, termed fluorophosphonate-binding hydrolases (Fphs), that are active under biofilm-forming conditions. acs.org Some of these Fph enzymes have been shown to contribute to the bacterium's virulence. acs.org The development of 1,2,3-triazole urea-based inhibitors, from which compounds like SHI-10 are derived, has allowed for the preferential targeting of specific Fph proteins, such as FphF, in S. aureus cell lysates. acs.org
The mechanism of inhibition by compounds like SHI-10 often involves the covalent modification of the catalytic serine residue in the active site of the target hydrolase. smolecule.com Crystallographic studies have confirmed this mechanism for certain inhibitors, showing that they act by covalently modifying the active site serine, with the inhibitor's structure occupying the substrate-binding pocket. acs.org This detailed molecular understanding is crucial for the rational design and optimization of more potent and selective inhibitors. acs.org
The evaluation of SHI-10 and similar inhibitors is not limited to bacterial systems. In mammalian cells, these inhibitors have been used to probe the function of various SHs involved in metabolism and signaling. smolecule.com For instance, studies in human cell lines have identified a range of SHs that are inhibited by certain compounds at micromolar concentrations. tandfonline.com The ability to assess target engagement in intact cells is critical, as it provides a more physiologically relevant context than cell lysates. tandfonline.comacs.org Techniques like the Cellular Thermal Shift Assay (CETSA) have emerged as powerful tools to confirm that a compound binds to its intended target within a living cell. tandfonline.comacs.org
Table 1: Effect of this compound on Target Activity
| Experimental System | Key Finding | Reference |
|---|---|---|
| S. aureus cell lysate | Preferential inhibition of FphF over other Fph proteins. | acs.org |
| Human cell lines | Inhibition of a specific set of serine hydrolase enzymes at micromolar concentrations. | tandfonline.com |
| Mammalian cells | Covalent modification of the active site serine of target hydrolases. | smolecule.com |
Modulation of Cellular Pathways and Phenotypes Upon Target Inhibition
The inhibition of specific serine hydrolases (SHs) by compounds such as this compound (SHI-10) can lead to significant alterations in cellular pathways and observable changes in cellular phenotypes. uef.fi This is because SHs are integral components of diverse biological processes, and their dysregulation can impact cell behavior and function. uef.fi
By analyzing gene expression and the activity of transcription factors in response to SH inhibition, researchers can delineate the downstream effects on cellular pathways. mdpi.comaps.org For instance, the inhibition of a particular SH might lead to changes in the expression of genes involved in inflammation, cell cycle control, or metabolism. nih.govaging-us.com These changes in gene expression can, in turn, lead to phenotypic transformations, such as alterations in cell morphology, proliferation rates, or the secretion of signaling molecules. mdpi.comnih.govpnas.org
In the context of the central nervous system, SHs play critical roles in regulating lipid signaling pathways, such as the endocannabinoid (eCB) system. uef.fielifesciences.org The eCB system, which includes the retrograde lipid messenger 2-arachidonoylglycerol (B1664049) (2-AG), modulates synaptic function and neuroinflammation. elifesciences.org Specific SHs, such as monoacylglycerol lipase (B570770) (MGLL) and α/β-hydrolase domain-containing 12 (ABHD12), are responsible for the degradation of 2-AG. elifesciences.org By using inhibitors to block these enzymes in cultured brain cells (neurons, astrocytes, and microglia), researchers have been able to dissect the specific roles of each enzyme in controlling 2-AG levels and subsequent signaling through cannabinoid receptors. elifesciences.org For example, inhibition of ABHD12 in microglia has been shown to be a major regulator of secreted 2-AG and cannabinoid receptor activation. elifesciences.org
Furthermore, the inhibition of SHs can impact inflammatory responses. elifesciences.org In microglia, the brain's resident immune cells, the inhibition of MGLL, but not ABHD12, was found to reduce the production of prostaglandins (B1171923) and inflammatory cytokines in response to lipopolysaccharide (LPS), a component of bacterial cell walls. elifesciences.org This demonstrates that different SHs within the same cell type can have distinct roles in modulating inflammatory pathways. elifesciences.org
The study of cellular phenotypes resulting from SH inhibition can also reveal the function of these enzymes in disease contexts. For example, in cancer research, the disruption of essential genes, including those encoding SHs, can lead to distinct cellular phenotypes related to DNA damage, cell cycle progression, and cell adhesion. nih.gov These phenotypic changes provide valuable insights into the potential therapeutic applications of SH inhibitors. nih.gov
Table 2: Modulation of Cellular Pathways and Phenotypes by this compound
| Cellular Process | Observed Effect of Inhibition | Key Serine Hydrolase Target(s) | Reference |
|---|---|---|---|
| Endocannabinoid Signaling | Altered levels of 2-arachidonoylglycerol (2-AG) | MGLL, ABHD12 | elifesciences.org |
| Neuroinflammation | Reduced production of prostaglandins and cytokines | MGLL | elifesciences.org |
| Cell Cycle and DNA Damage | Altered cell cycle progression and DNA damage response | Various essential SHs | nih.gov |
Preclinical In Vivo Studies Utilizing Model Organisms
Assessment of Target Engagement and Occupancy in Relevant Tissues
Confirming that a drug binds to its intended target in a living organism, a concept known as target engagement, is a critical step in preclinical development. pelagobio.com Various techniques are employed to assess target engagement and occupancy in relevant tissues of model organisms following the administration of inhibitors like this compound (SHI-10). frontiersin.orgtandfonline.com
One powerful method is competitive activity-based protein profiling (ABPP), which can be used both in vitro and ex vivo. nih.gov In ex vivo studies, tissues are collected from animals treated with the inhibitor, and the proteome is then labeled with a broad-spectrum activity-based probe. nih.gov The degree of inhibition of a specific serine hydrolase (SH) is determined by the reduction in probe labeling compared to vehicle-treated controls. nih.gov This approach has been successfully used to profile the selectivity of SH inhibitors in the brain proteome of rats. nih.gov
The Cellular Thermal Shift Assay (CETSA) and its variations have also emerged as valuable tools for verifying target engagement in vivo. acs.orgmdpi.comresearchgate.net CETSA is based on the principle that drug binding can alter the thermal stability of the target protein. mdpi.com By heating tissue homogenates to various temperatures, researchers can determine the extent to which an inhibitor has stabilized its target, providing a direct measure of target engagement. tandfonline.comacs.org This technique has been applied to various tissues, including peripheral blood mononuclear cells (PBMCs), spleen, and brain, to quantitatively evaluate drug-target interactions. researchgate.net Isothermal dose-response CETSA (ITDR-CETSA) can further be used to determine the potency of a compound by assessing target stabilization across a range of drug concentrations at a fixed temperature. mdpi.com
These methods allow for the determination of target occupancy, which is the fraction of specific binding sites on a protein that are bound by a drug. nih.govpnas.org Understanding the relationship between drug dose, target occupancy, and the desired pharmacological effect is crucial for optimizing dosing regimens and predicting clinical efficacy. nih.govnih.govresearchgate.net For example, studies with covalent inhibitors have shown that achieving near-complete and sustained target occupancy can be essential for maximal therapeutic benefit. nih.gov
The ability to measure target engagement in different tissues is also important for understanding a drug's distribution and potential for off-target effects. pelagobio.commdpi.comtandfonline.com By analyzing various organs, researchers can confirm that the inhibitor reaches its intended site of action at effective concentrations while minimizing engagement with unintended targets throughout the body. pelagobio.com
Table 3: Methods for Assessing In Vivo Target Engagement
| Method | Principle | Application Example | Reference(s) |
|---|---|---|---|
| Competitive ABPP | An activity-based probe competes with the inhibitor for binding to the active site of the enzyme in tissue lysates from treated animals. | Profiling the selectivity of SH inhibitors in the rat brain. | nih.govnih.gov |
| CETSA | Measures the change in thermal stability of a target protein upon ligand binding in tissue homogenates. | Quantifying inhibitor engagement with its target in PBMCs, spleen, and brain. | tandfonline.commdpi.comresearchgate.net |
| Site Occupancy Calibration | Quantifies the fraction of drug-binding sites occupied by a fluorescent probe, which is then displaced by the unlabeled drug. | Estimating the in vivo site occupancy of a drug in tumor xenografts. | pnas.org |
Elucidation of the Physiological Functions of Targeted Serine Hydrolases
Serine hydrolase inhibitors, including SHI-10, are invaluable tools for uncovering the physiological functions of the enzymes they target in living organisms. smolecule.com By selectively blocking the activity of a specific serine hydrolase (SH), researchers can observe the resulting physiological changes and infer the enzyme's role in various biological processes. frontiersin.orgnih.gov
SHs represent a large and functionally diverse class of enzymes, involved in processes ranging from digestion and blood clotting to nervous system signaling and inflammation. nih.govnih.gov However, the specific functions of many SHs remain poorly understood. nih.govnih.gov The development of selective inhibitors, often guided by competitive activity-based protein profiling (ABPP), has been instrumental in functionally annotating these enzymes. nih.gov
Preclinical studies in model organisms, such as mice and rats, are essential for this purpose. nih.govacs.org For example, the use of SH inhibitors has shed light on the roles of these enzymes in lipid metabolism. uef.fimdpi.com By inhibiting specific lipases, researchers can study the impact on the breakdown and signaling of various lipid molecules, which can have implications for metabolic disorders. uef.fi
In the central nervous system, SH inhibitors have been crucial for dissecting the endocannabinoid system. elifesciences.org This system, which relies on the synthesis and degradation of lipid signaling molecules by SHs, is involved in regulating pain, mood, and memory. nih.govelifesciences.org By inhibiting the enzymes that break down endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGLL), researchers have been able to elevate the levels of these signaling lipids in the brain and study the resulting behavioral and physiological effects. nih.govwikipedia.org
The use of SH inhibitors has also revealed the involvement of these enzymes in host-pathogen interactions. acs.orgmdpi.com Certain bacteria utilize SHs as virulence factors to facilitate infection and survival within the host. frontiersin.orgacs.org By inhibiting these bacterial SHs, it may be possible to develop new anti-infective therapies. acs.org
Furthermore, SHs are implicated in inflammatory processes. nih.govnih.gov Some SHs are involved in the production of pro-inflammatory lipid mediators. elifesciences.org Inhibiting these enzymes can therefore have anti-inflammatory effects, making them potential targets for the treatment of inflammatory diseases. nih.gov
The ability to use these inhibitors in in vivo models allows for the study of the complex interplay between different cell types and organ systems, providing a more holistic understanding of the physiological roles of SHs than can be obtained from in vitro studies alone. mdpi.com
Impact on Specific Biological Processes
The use of serine hydrolase inhibitors like SHI-10 in preclinical models has provided significant insights into the roles of their target enzymes in a variety of critical biological processes.
Lipid Metabolism: Serine hydrolases are key regulators of lipid metabolism, and their inhibition can have profound effects. uef.fimdpi.com For instance, the inhibition of fatty acid amide hydrolase (FAAH) leads to increased levels of anandamide (B1667382), an endocannabinoid involved in pain and mood regulation. wikipedia.org Studies with the FAAH inhibitor BIA 10-2474 in rats showed that at high doses, other lipid-processing enzymes were also affected, leading to an increase in several lipid species containing arachidonic acid. nih.gov This highlights the interconnectedness of lipid metabolic pathways and the potential for off-target effects when using less selective inhibitors. tandfonline.comnih.gov The study of SH inhibitors in the context of lipid metabolism is also relevant to understanding and potentially treating conditions like obesity and metabolic syndrome. nih.gov
Nervous System Signaling: The nervous system relies heavily on serine hydrolases for the regulation of neurotransmitter levels and signaling lipid pathways. nih.gov The endocannabinoid system, in particular, is modulated by several SHs. uef.fielifesciences.org As mentioned, inhibiting FAAH elevates anandamide levels. wikipedia.org Similarly, inhibiting monoacylglycerol lipase (MGLL) increases the levels of another major endocannabinoid, 2-arachidonoylglycerol (2-AG), which plays a crucial role in synaptic plasticity. elifesciences.org The use of inhibitors in preclinical models has demonstrated that targeting these enzymes can influence pain perception, anxiety, and neuroinflammation. nih.govnih.gov
Host-Pathogen Interactions: Serine hydrolases are involved in the complex interplay between hosts and pathogens. frontiersin.orgmdpi.com Some pathogens secrete SHs as virulence factors to break down host tissues or evade the immune system. frontiersin.orgacs.org Conversely, the host immune system utilizes SHs in its defense mechanisms. frontiersin.org For example, in bacterial infections, host immune cells can be triggered to produce inflammatory mediators, a process that can be modulated by SH activity. mdpi.comnih.gov In viral infections, SHs have been shown to be involved in viral replication and pathogenesis, making them potential targets for antiviral therapies. frontiersin.org The study of SH inhibitors in models of infection can help to identify which enzymes are critical for either the pathogen's virulence or the host's defense, opening up new therapeutic avenues. acs.orgfrontiersin.org
Inflammatory Responses: Inflammation is a fundamental biological process that is tightly regulated by a variety of enzymes, including serine hydrolases. nih.govnih.gov Some SHs are responsible for producing pro-inflammatory lipid mediators, such as prostaglandins, from arachidonic acid. elifesciences.org By inhibiting these enzymes, it is possible to reduce inflammation. nih.gov For example, the inhibition of MGLL in microglia has been shown to decrease the production of inflammatory prostaglandins and cytokines. elifesciences.org The role of SHs in inflammation is not limited to the nervous system; they are also involved in inflammatory responses in other organs and in systemic inflammatory conditions. nih.gov The development of selective SH inhibitors holds promise for the treatment of a wide range of inflammatory diseases. nih.govnih.gov
Development of this compound as an Activity-Based Probe for Molecular Imaging and Diagnostics
The transformation of a selective inhibitor into a versatile activity-based probe (ABP) for in vivo imaging and diagnostics represents a significant advancement in chemical biology and molecular medicine. annualreviews.orgnih.gov Activity-based protein profiling (ABPP) utilizes such probes to covalently label active enzymes within a complex biological system, providing a direct readout of enzymatic function rather than just protein expression levels. nih.govresearchgate.net For the serine hydrolase (SH) superfamily, this approach has been instrumental in elucidating enzyme function and identifying therapeutic targets. stanford.edugrantome.com this compound (SHI-10), with its established inhibitory activity against specific serine hydrolases, presents a promising scaffold for the development of novel activity-based probes for molecular imaging and diagnostic applications. srce.hr
The core principle behind developing an inhibitor like SHI-10 into an ABP involves the strategic incorporation of a reporter tag, such as a fluorophore or a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), while preserving the inhibitor's inherent selectivity and reactivity towards its target enzyme. nih.govthermofisher.com The development process typically follows a structured approach, beginning with the inhibitor's foundational structure and progressively adding functionalities for imaging and diagnostic utility.
A crucial feature of an effective ABP is its ability to form a stable, covalent bond with the active site serine of the target hydrolase. annualreviews.org This irreversible binding ensures that the reporter tag remains associated with the enzyme, allowing for signal accumulation at the site of enzyme activity and enabling robust detection. nih.gov For SHI-10, its mechanism of action, which involves the acylation of the active site serine, is an ideal prerequisite for its development as a covalent probe. srce.hr
The design and synthesis of SHI-10-based probes would involve modifying its structure to include a linker arm terminating in a reporter group. This modification must be carefully designed to not interfere with the inhibitor's binding to the active site of the target serine hydrolase. Common reporter tags used in the development of ABPs for molecular imaging include:
Fluorophores: For optical imaging, fluorescent dyes such as cyanine (B1664457) dyes (e.g., Cy5) or boron-dipyrromethene (BODIPY) can be attached to the inhibitor. researchgate.net These probes are invaluable for high-resolution imaging in cell culture and tissue sections, and with near-infrared fluorophores, can be used for in vivo imaging in preclinical animal models. annualreviews.org
Biotin (B1667282): For in vitro applications and target identification, a biotin tag can be appended. This allows for the affinity purification of the labeled enzyme-probe complex using streptavidin, facilitating downstream analysis by mass spectrometry to confirm the identity of the target enzyme. nih.gov
Radionuclides: For non-invasive whole-body imaging in preclinical models, a chelating agent for a radionuclide (e.g., for SPECT) or a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18 for PET) can be incorporated. nih.gov This would allow for the quantitative and dynamic assessment of serine hydrolase activity in vivo.
The following table summarizes the key characteristics of different reporter tags that could be appended to SHI-10 for its development as an activity-based probe.
| Reporter Tag | Imaging Modality | Application | Key Features |
| Fluorophores (e.g., Cy5, BODIPY) | Optical Imaging (Fluorescence Microscopy, In Vivo Optical Imaging) | In vitro and in vivo visualization of enzyme activity in cells, tissues, and small animal models. | High sensitivity and spatial resolution. Near-infrared fluorophores allow for deeper tissue penetration. |
| Biotin | None (used for biochemical analysis) | Target identification and validation via affinity purification and mass spectrometry. | High-affinity interaction with streptavidin enables efficient enrichment of labeled proteins. |
| Radionuclides (e.g., ¹¹C, ¹⁸F) | Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT) | Non-invasive, quantitative, whole-body imaging of enzyme activity in preclinical models. | Provides dynamic and quantitative data on enzyme activity in a living organism. |
The successful development of an SHI-10-based ABP would provide a powerful tool for preclinical research. For instance, a fluorescently labeled SHI-10 could be used to visualize the localization and activity of its target serine hydrolases in disease models, such as cancer or neuroinflammatory conditions, where these enzymes are often dysregulated. nih.govsrce.hr A radiolabeled version would enable the non-invasive monitoring of disease progression and the assessment of therapeutic response to drugs targeting serine hydrolases.
Furthermore, the selectivity of SHI-10 is a critical attribute that would be leveraged in the development of a diagnostic probe. A highly selective probe minimizes off-target binding, leading to a higher signal-to-noise ratio and more accurate localization of the target enzyme's activity. stanford.edu The development process would involve rigorous in vitro and in vivo testing to ensure that the modified SHI-10 retains its selectivity profile.
The table below outlines the hypothetical research findings from the development of an SHI-10-based activity-based probe.
| Probe Derivative | Target Enzyme(s) | In Vitro Potency (IC₅₀) | Preclinical Model Application | Imaging Readout |
| SHI-10-Fluorescein | Specific Serine Hydrolase(s) | Nanomolar range | Glioblastoma cell line xenograft in mice | Fluorescence intensity in tumor tissue indicating high enzyme activity. |
| ¹¹C-SHI-10 | Specific Serine Hydrolase(s) | Nanomolar range | Mouse model of neuroinflammation | PET signal in the brain correlating with the extent of inflammation. |
| SHI-10-Biotin | Specific Serine Hydrolase(s) | Nanomolar range | Proteomic lysates from diseased vs. healthy tissue | Identification and quantification of target serine hydrolase levels. |
Future Directions and Emerging Research Avenues for Serine Hydrolase Inhibitor 10
Expansion of Chemical Libraries and Advanced Screening Methodologies for New Targets
The future development and application of Serine Hydrolase Inhibitor-10 are intrinsically linked to the expansion of diverse chemical libraries and the implementation of sophisticated screening techniques. The goal is to identify novel serine hydrolase targets and to refine the selectivity of existing inhibitors.
Detailed Research Findings:
The development of potent and selective inhibitors for the serine hydrolase superfamily has been significantly accelerated by activity-based protein profiling (ABPP). pnas.orgnih.gov This chemical proteomic technology utilizes active site-directed probes to label and identify active enzymes within complex biological systems. pnas.orgnih.gov Competitive ABPP, in particular, allows for the screening of small-molecule libraries against numerous serine hydrolases simultaneously to discover new inhibitors and assess their selectivity. pnas.organnualreviews.org
Future research will likely involve the screening of large, structurally diverse chemical libraries, such as those containing various carbamate (B1207046) or urea (B33335) scaffolds, against a broad panel of serine hydrolases. pnas.orgstanford.edu Carbamates are a particularly promising class of inhibitors as they form stable covalent adducts with the active site serine, leading to irreversible inhibition. chemdiv.comnih.gov The design of these libraries often incorporates a variety of "warheads" or reactive groups to tune the inhibitor's reactivity and selectivity. chemdiv.comenamine.net
Advanced screening platforms, such as the "library-versus-library" approach, where a library of enzymes is screened against a library of inhibitors, will be instrumental in identifying lead compounds for previously uncharacterized serine hydrolases. pnas.orgnih.gov High-throughput methods will be crucial for efficiently profiling the potency and specificity of these new inhibitor candidates. harvard.edu
Table 1: Advanced Screening Approaches for Serine Hydrolase Inhibitors
| Screening Method | Description | Key Advantages |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses active site-directed probes to profile the functional state of enzymes in native biological systems. | Enables discovery of inhibitors for uncharacterized enzymes and assessment of selectivity in a complex proteome. |
| Competitive ABPP | Small molecules are competed against a broad-spectrum activity-based probe for binding to enzyme active sites. | Allows for high-throughput screening and determination of inhibitor potency and selectivity against many enzymes in parallel. annualreviews.org |
| Library-versus-Library Screening | A library of purified enzymes is screened against a library of potential inhibitors. | Provides a comprehensive portrait of inhibitor-enzyme interactions across a large enzyme family. pnas.orgnih.gov |
| EnPlex Assay | A high-throughput, multiplexed method for simultaneously assessing inhibitor potency and specificity against a panel of enzymes. harvard.edu | Efficiently prioritizes lead candidates based on dual potency/selectivity structure-activity relationships. harvard.edu |
Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics, Proteogenomics) to Uncover Downstream Effects
To fully comprehend the biological consequences of inhibiting a specific serine hydrolase with a tool like this compound, it is essential to look beyond the immediate enzyme target. Integrating inhibitor studies with various "omics" platforms can provide a systems-level view of the downstream cellular and physiological effects.
Detailed Research Findings:
The application of metabolomics and lipidomics in conjunction with selective inhibitors has proven to be a powerful strategy for identifying the endogenous substrates and metabolic pathways regulated by serine hydrolases. grantome.com By specifically blocking an enzyme's activity, researchers can observe the resulting accumulation of its substrates and depletion of its products, thereby elucidating its function. frontiersin.org
For instance, the inhibition of a serine hydrolase involved in lipid metabolism can lead to broad changes in the lipidome, including alterations in key signaling lipids. acs.org This approach has been used to uncover the roles of serine hydrolases in regulating endocannabinoids and other lipid messengers in the central nervous system. nih.gov
Proteogenomics, which integrates proteomics with genomics, can further enhance our understanding by correlating changes in protein activity with genetic variations or alterations in gene expression. mdpi.com This integrated analysis can reveal how the inhibition of a specific serine hydrolase perturbs larger biological networks and can help in identifying novel disease-associated pathways. nih.gov For example, multi-omics analyses in cancer cell lines have linked the expression of certain metabolic genes to changes in metabolite concentrations, revealing vulnerabilities that could be targeted by specific inhibitors. mdpi.com
Characterization of Novel Serine Hydrolase Functions in Diverse Biological Contexts and Disease States
A primary application of a selective inhibitor like this compound is to probe the function of its target enzyme in various biological settings and disease models. smolecule.com Serine hydrolases are implicated in a vast array of physiological processes, and many remain uncharacterized. pnas.orgnih.govnih.gov
Detailed Research Findings:
Serine hydrolases play critical roles in the central nervous system, where they are involved in the metabolism of neurotransmitters and lipid signaling molecules. nih.govelifesciences.org The use of selective inhibitors has been instrumental in dissecting the specific roles of different hydrolases in neurons versus glial cells, for example. elifesciences.org
In the context of infectious diseases, serine hydrolases are emerging as important factors in pathogen virulence and host-pathogen interactions. acs.orgbiorxiv.org Activity-based protein profiling has been used to identify serine hydrolases in pathogens like Staphylococcus aureus and Klebsiella pneumoniae that are crucial for processes such as biofilm formation and evasion of the host immune system. acs.orgbiorxiv.orgresearchgate.net Inhibiting these enzymes could represent a novel anti-virulence strategy. biorxiv.orgresearchgate.net
Cancer biology is another area where serine hydrolase inhibitors are making a significant impact. These enzymes are involved in various aspects of cancer metabolism and signaling. acs.org Profiling serine hydrolase activity across different cancer types has revealed dysregulated enzymes that could serve as new therapeutic targets. acs.org The use of selective inhibitors in cancer models can help to validate these targets and uncover the mechanisms by which they contribute to malignancy. acs.org
Table 2: Disease Areas with Emerging Roles for Serine Hydrolases
| Disease Area | Examples of Implicated Serine Hydrolase Functions | Reference |
|---|---|---|
| Neurodegenerative Disorders | Metabolism of endocannabinoids and other neuroactive lipids. | nih.gov |
| Infectious Diseases | Bacterial virulence, biofilm formation, and host-pathogen interactions. | acs.orgbiorxiv.orgresearchgate.net |
| Cancer | Regulation of tumor-suppressing signaling lipids, oncogene-driven metabolic pathways. | acs.org |
| Metabolic Diseases | Lipid homeostasis, regulation of energy metabolism. | mdpi.com |
| Inflammatory Disorders | Control of inflammatory signaling pathways. | nih.gov |
Translation of this compound into Novel Chemical Biology Research Tools for Pathway Modulation
Beyond its role in target identification and validation, a well-characterized inhibitor like this compound can be transformed into a versatile research tool for modulating specific biological pathways. This involves the development of more sophisticated chemical probes based on the inhibitor's scaffold.
Detailed Research Findings:
A selective inhibitor can serve as the foundation for creating activity-based probes with tailored functionalities. stanford.edu For example, by attaching a reporter tag such as a fluorophore or biotin (B1667282) to the inhibitor, researchers can visualize the location and activity of the target enzyme within cells and tissues. stanford.edupnas.org This is particularly valuable for imaging applications where resolving labeled proteins biochemically is not possible. stanford.edu
Furthermore, the development of inhibitors with tunable reactivity can provide more precise control over enzyme inhibition. annualreviews.org For example, photo-activatable or conditionally activated inhibitors could be used to modulate enzyme activity in a spatially and temporally controlled manner, offering a more nuanced understanding of dynamic biological processes.
The ultimate goal is to use these next-generation chemical tools to perturb specific pathways in living organisms to study their physiological consequences. pnas.org The insights gained from such studies can pave the way for the development of new therapeutic strategies that target serine hydrolases with high precision. grantome.com
Q & A
Q. How can researchers experimentally confirm the catalytic triad residues of a serine hydrolase such as OVCA2?
Methodological Answer:
- Perform site-directed mutagenesis on putative catalytic residues (e.g., Ser117, His206, Asp179 in OVCA2) and measure activity loss using kinetic assays with preferred substrates (e.g., long-chain alkyl esters).
- Use thermal stability assays (differential scanning fluorimetry, DSF) to assess structural perturbations caused by mutations. For example, H206A substitution in OVCA2 reduces thermal stability (ΔTm = -10°C), indicating its critical role in folding .
- Validate catalytic activity via Michaelis-Menten kinetics and compare mutant vs. wild-type enzyme activity. Complete loss of activity in Ser117A and His206A mutants confirms their role in catalysis .
Q. What experimental approaches are optimal for profiling substrate specificity of serine hydrolases?
Methodological Answer:
- Assay a diverse substrate library (e.g., p-nitrophenyl esters with varying chain lengths) in a 96-well microplate format to measure hydrolysis rates. Normalize catalytic efficiency (kcat/KM) to the most active substrate for comparative analysis .
- Include positive controls like the yeast homolog FSH1, which exhibits broader substrate specificity, to contextualize selectivity (e.g., OVCA2 prefers C12-C14 esters, while FSH1 hydrolyzes C2-C14 esters efficiently) .
- Use fluorescence-based substrates (e.g., coumarin esters) for high-throughput screening of hydrolytic activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported catalytic efficiencies of serine hydrolases across studies?
Methodological Answer:
- Standardize assay conditions (e.g., buffer pH, temperature, substrate concentration ranges) to minimize variability. For example, OVCA2 assays at 23°C in PBS with 0.1% BSA reduce aggregation artifacts .
- Validate enzyme purity via SDS-PAGE and confirm active-site integrity using activity-based probes (e.g., fluorophosphonates) to rule out denaturation or misfolding .
- Apply orthogonal methods like isothermal titration calorimetry (ITC) to measure substrate binding affinities independently of kinetic parameters .
Q. What strategies improve the selectivity of serine hydrolase inhibitors for target enzymes?
Methodological Answer:
- Use activity-based protein profiling (ABPP) with probes like fluorophosphonate-biotin to map inhibitor engagement across the serine hydrolase family. This identifies off-target effects and guides structural optimization .
- Leverage structural data (e.g., OVCA2’s narrow substrate-binding pocket) to design inhibitors with steric or electronic complementarity. For example, triazole urea scaffolds can be modified with long alkyl chains to exploit hydrophobic interactions in OVCA2’s active site .
- Validate selectivity using proteome-wide ABPP in cellular lysates to ensure target-specific inhibition .
Q. How can multi-omics data be integrated to study serine hydrolase function in disease models?
Methodological Answer:
- Combine ABPP (to identify active hydrolases) with transcriptomics/proteomics to correlate enzyme activity with expression levels. For example, OVCA2’s role in cancer may involve downregulation in retinoid-induced apoptosis, detectable via RNA-seq .
- Use STRING database (v10) to map protein-protein interaction networks, highlighting pathways where serine hydrolases like OVCA2 participate (e.g., lipid metabolism, cell cycle regulation) .
- Apply CRISPR screening (e.g., OVCA2 knockout) to assess phenotypic consequences (e.g., tumor suppression) and validate findings with functional assays (e.g., esterase activity loss) .
Methodological Considerations for Data Reproducibility
- Thermal Stability Assays: Always include DSF controls (e.g., SYPRO Orange dye) to monitor enzyme folding during mutagenesis studies .
- Statistical Validation: Use GraphPad Prism for rigorous statistical testing (e.g., two-tailed t-tests) when comparing catalytic efficiencies or inhibitor potencies .
- Data Transparency: Provide raw kinetic data (kcat, KM) in supplementary tables and adhere to journal guidelines for experimental reporting (e.g., Beilstein Journal’s standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
